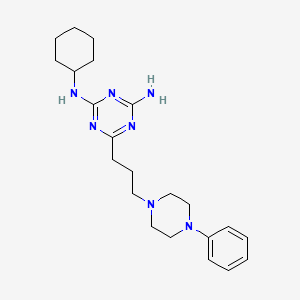
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dioxane or dichloromethane and bases such as sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can also participate in condensation reactions, forming larger, more complex molecules.
Common reagents used in these reactions include primary amines, sodium carbonate, and various solvents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor properties, showing activity against various cancer cell lines.
Materials Science: The compound is used in the synthesis of triazine-based conjugated microporous polymers, which have applications in gas storage and separation.
Biological Research: It has been explored for its role as a microbial iron shelter, potentially useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- can be compared with other triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, showing significant biological activity.
These compounds share a similar triazine core but differ in their substituents, leading to unique properties and applications.
Properties
CAS No. |
7181-32-0 |
|---|---|
Molecular Formula |
C22H33N7 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-N-cyclohexyl-6-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H33N7/c23-21-25-20(26-22(27-21)24-18-8-3-1-4-9-18)12-7-13-28-14-16-29(17-15-28)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H3,23,24,25,26,27) |
InChI Key |
MFGLIMRNZYQXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N)CCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















